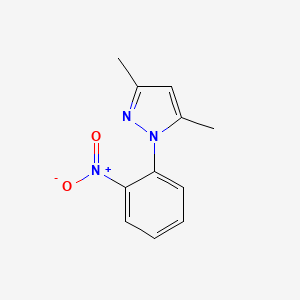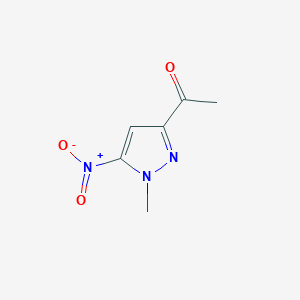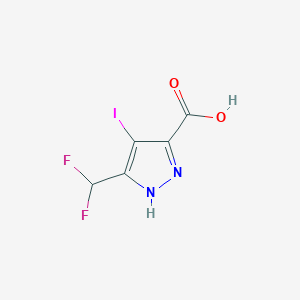
3-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, iodo, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroacetic acid as a starting material, which undergoes esterification and subsequent cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Catalytic processes, such as those involving nanoscale titanium dioxide for esterification, are employed to enhance reaction efficiency and reduce the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the difluoromethyl group.
Coupling Reactions: The iodo group can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, iodine or iodine-containing reagents for halogenation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield a wide range of substituted pyrazoles, while substitution reactions can introduce various functional groups at the iodo position .
Scientific Research Applications
3-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Agrochemicals: It serves as a building block for the synthesis of fungicides and herbicides, contributing to crop protection.
Biological Research: The compound is used in studies investigating the role of difluoromethyl groups in modulating biological activity.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of fungicides, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-5-methylthiophene-2-carbonyl fluoride
- 3-(Difluoromethyl)-1-methylpyrazoline
Uniqueness
3-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is unique due to the presence of both difluoromethyl and iodo groups, which confer distinct reactivity and biological activity. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the iodo group provides a handle for further functionalization through coupling reactions .
Properties
Molecular Formula |
C5H3F2IN2O2 |
|---|---|
Molecular Weight |
287.99 g/mol |
IUPAC Name |
5-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H3F2IN2O2/c6-4(7)2-1(8)3(5(11)12)10-9-2/h4H,(H,9,10)(H,11,12) |
InChI Key |
CTVYRVJFYVKEIE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(butylsulfanyl)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923687.png)
![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14923689.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B14923694.png)
![3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B14923709.png)
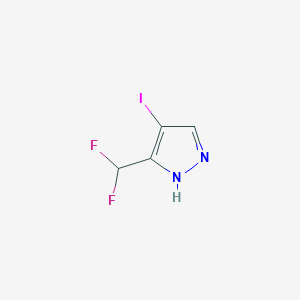
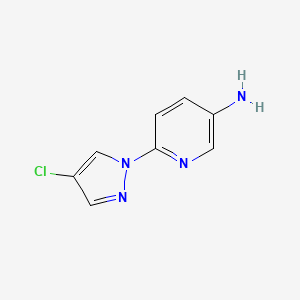
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14923727.png)
![2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14923733.png)
![2-[(2-methoxyphenyl)amino]-N'-[(3E)-4-phenylbut-3-en-2-ylidene]butanehydrazide](/img/structure/B14923738.png)
![ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B14923745.png)
![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14923753.png)
![4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14923772.png)
